2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid
CAS No.: 113282-74-9
Cat. No.: VC0186165
Molecular Formula: C11H10O4
Molecular Weight: 206.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113282-74-9 |
|---|---|
| Molecular Formula | C11H10O4 |
| Molecular Weight | 206.19 |
| IUPAC Name | (Z)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoic acid |
| Standard InChI | InChI=1S/C11H10O4/c1-7-2-4-8(5-3-7)9(12)6-10(13)11(14)15/h2-6,12H,1H3,(H,14,15)/b9-6- |
| SMILES | CC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O |
Introduction
Structural Properties and Identification
2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol. Its structure features a butenoic acid backbone with a hydroxyl group at the 2-position, a keto group at the 4-position, and a p-tolyl (4-methylphenyl) substituent also at the 4-position. The compound exists primarily in the Z-configuration, where the hydroxyl and carbonyl groups are positioned on the same side of the double bond.
Chemical Identifiers
The compound can be identified through various chemical identifiers as presented in Table 1.
Table 1: Chemical Identifiers of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid
| Identifier | Information |
|---|---|
| CAS Number | 113282-74-9 |
| IUPAC Name | (Z)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoic acid |
| Molecular Formula | C11H10O4 |
| Molecular Weight | 206.19 g/mol |
| Standard InChI | InChI=1S/C11H10O4/c1-7-2-4-8(5-3-7)9(12)6-10(13)11(14)15/h2-6,12H,1H3,(H,14,15)/b9-6- |
| SMILES | CC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O |
| PubChem Compound | 5339384 |
Structural Configurations
The compound exhibits tautomerism in solution, with the enol form predominating in most solvents. The Z-configuration is thermodynamically favored due to the intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen . This structural characteristic contributes significantly to the compound's stability and reactivity.
Physical and Chemical Properties
2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid possesses distinctive physical and chemical properties that make it valuable for various applications in synthetic chemistry and potential pharmaceutical development.
Physical Appearance and Basic Properties
The compound typically appears as a white to pale yellow crystalline powder with a characteristic odor . Its physical properties are summarized in Table 2.
Table 2: Physical Properties of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid
| Property | Value |
|---|---|
| Physical State | Crystalline powder |
| Color | White to pale yellow |
| Melting Point | 98-99°C (when crystallized from ethanol) |
| Solubility | Soluble in polar organic solvents (ethanol, methanol, DMSO); poorly soluble in water |
| Stability | Relatively stable at room temperature; sensitive to oxidation |
Spectroscopic Properties
The spectroscopic data provides crucial information for structure elucidation and purity assessment of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid. These data are essential for researchers working with this compound.
Infrared Spectroscopy (IR)
The IR spectrum of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid reveals characteristic absorption bands that correspond to its functional groups, as shown in Table 3.
Table 3: IR Spectroscopic Data of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O-H (carboxylic) | 3501 (broad) | Carboxylic acid O-H stretching |
| C=O (carboxylic) | 1683 | Carboxylic acid C=O stretching |
| C=O (ketone) | 1628 | Ketone C=O stretching |
| C-O | 1257 | C-O stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data are particularly valuable for confirming the structure and stereochemistry of the compound. The spectral data obtained in DMSO-d₆ solvent are presented below.
¹H NMR (200 MHz, DMSO-d₆) δ (ppm):
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2.36 (s, 3H) - methyl group attached to the aromatic ring
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4.53 (s, br, CH₂ from diketo form) - observed only in the diketo tautomeric form
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7.06 (s, 1H) - olefinic proton
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7.11-7.15 (m, 2H) - aromatic protons
The NMR data confirms the Z-configuration of the double bond and provides evidence of tautomerism in solution.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid, with varying levels of efficiency and yield.
Common Synthesis Routes
The most common synthetic approach involves the condensation of a p-tolyl methyl ketone with diethyl oxalate in the presence of a strong base, followed by hydrolysis of the resulting ester. This method typically proceeds through the following steps:
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Deprotonation of p-tolyl methyl ketone using a base such as sodium ethoxide or potassium tert-butoxide
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Nucleophilic addition to diethyl oxalate
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Formation of the β-keto ester intermediate
Reaction Conditions and Optimization
The synthesis requires careful control of reaction conditions to achieve high yields and purity. Table 4 summarizes the key reaction parameters and their influence on the outcome.
Table 4: Reaction Conditions for the Synthesis of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Base | Sodium ethoxide (1.1-1.2 equiv) | Facilitates deprotonation without side reactions |
| Solvent | Anhydrous ethanol | Provides homogeneity and facilitates nucleophilic addition |
| Temperature | 0-5°C (addition), then room temperature | Controls reaction rate and minimizes side products |
| Reaction Time | 4-6 hours for condensation, 1-2 hours for hydrolysis | Ensures complete reaction without degradation |
| Purification | Recrystallization from ethanol | Yields high-purity product |
Purification and Characterization
The crude product is typically purified by recrystallization from ethanol, yielding white to pale yellow crystals with a melting point of 98-99°C. The purity can be assessed using thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic techniques such as NMR and IR spectroscopy .
Biological Activities and Applications
2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid and its derivatives have shown promising biological activities and potential applications in various fields.
Synthetic Applications
The compound serves as a valuable building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activities. For example, it has been used in the synthesis of luminescent molecular crystals based on substituted thiophenes, as reported in recent literature .
The synthesis of (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, which incorporates the target compound as a structural component, has led to the development of highly stable photoluminescent materials . These materials have shown remarkable stability, with maintained photoluminescence properties over a decade of exploitation under ambient conditions.
Analytical Applications
The compound's distinctive structural features make it useful as a model system for studying:
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Tautomerism in solution
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Intramolecular hydrogen bonding
Structure-Activity Relationships
Understanding the structure-activity relationships of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid and its derivatives is crucial for the rational design of compounds with enhanced properties and activities.
Key Structural Features
Several structural elements contribute to the compound's reactivity and potential biological activities:
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The enol hydroxyl group, which can participate in hydrogen bonding interactions with biological targets
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The α,β-unsaturated carbonyl system, which can act as a Michael acceptor in reactions with nucleophilic groups in proteins
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The p-tolyl group, which provides hydrophobic interactions with binding pockets in potential target proteins
Structural Analogues and Their Properties
Structural modifications of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid can significantly alter its physical properties and biological activities. Table 5 compares the properties of the target compound with some of its close structural analogues.
Table 5: Comparison of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid with Structural Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|
| 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid | C11H10O4 | 206.19 | 98-99 | Parent compound |
| (Z)-2-hydroxy-4-oxo-4-(m-tolyl)but-2-enoic acid | C11H10O4 | 206.19 | 98-99 | Positional isomer with methyl at meta position |
| (Z)-2-hydroxy-4-oxo-4-(2,4,5-trimethylphenyl)but-2-enoic acid | C13H14O4 | 234.25 | 139-141 | Additional methyl groups on the aromatic ring |
| (Z)-2-hydroxy-4-oxo-4-(4-phenylphenyl)but-2-enoic acid | C16H12O4 | 268.26 | Not reported | Biphenyl substituent replacing p-tolyl group |
The data reveals that structural modifications, particularly those involving the aromatic substituent, can significantly affect the physical properties such as melting point, while maintaining the core reactivity conferred by the 2-hydroxy-4-oxo-but-2-enoic acid framework.
Analytical Methods for Characterization
Accurate characterization of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid is essential for quality control in research and potential applications. Various analytical techniques are employed for this purpose.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is commonly used for purity assessment and quantification of the compound. Typical HPLC conditions include:
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Column: C18 reversed-phase (typically 150 × 4.6 mm, 5 μm)
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Mobile phase: Acetonitrile/water with 0.1% formic acid (gradient elution)
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Detection: UV at 254 nm and 280 nm
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Retention time: Depends on specific conditions but typically 5-7 minutes under standard conditions
Mass Spectrometry
Mass spectrometry provides valuable information for structural confirmation. The characteristic mass spectral data for 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid include:
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Molecular ion peak [M-H]⁻: m/z 205.0501 (calculated: 205.0508)
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Major fragment ions: Corresponding to the loss of water, carbon dioxide, and cleavage of the C-C bond between the carbonyl groups
X-ray Crystallography
X-ray crystallographic analysis provides definitive structural information, confirming the Z-configuration of the double bond and revealing the three-dimensional arrangement of atoms in the crystal lattice. This technique is particularly valuable for understanding the intramolecular hydrogen bonding patterns that stabilize the preferred conformation.
Future Research Directions
The study of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid continues to evolve, with several promising areas for future investigation.
Medicinal Chemistry Applications
Further research is needed to fully explore the potential of this compound and its derivatives in medicinal chemistry. Specific areas of interest include:
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Development of more potent enzyme inhibitors based on the aryldiketo acid scaffold
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Investigation of structure-activity relationships to enhance selectivity for specific biological targets
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Exploration of prodrug approaches to improve pharmacokinetic properties
Materials Science Applications
The successful incorporation of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid into photoluminescent molecular crystals suggests potential applications in materials science:
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Development of novel luminescent materials with tailored properties
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Exploration of potential applications in organic electronics
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Investigation of structure-property relationships to design materials with enhanced stability and performance
Synthetic Methodology Development
There is ongoing interest in developing more efficient and environmentally friendly methods for the synthesis of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid and related compounds:
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